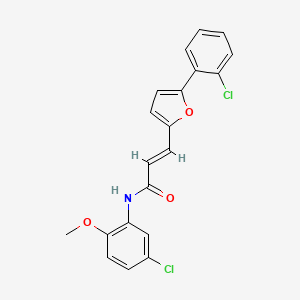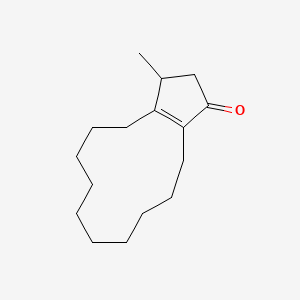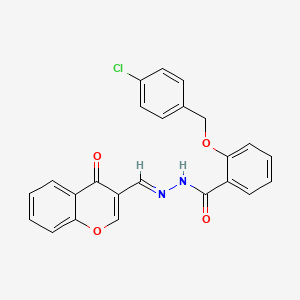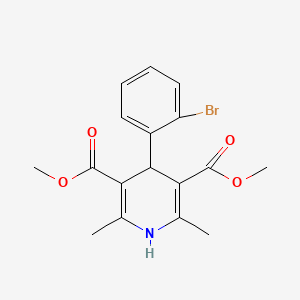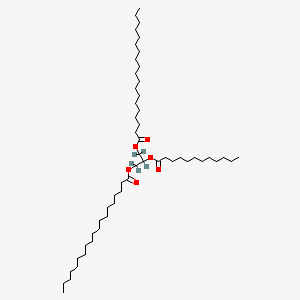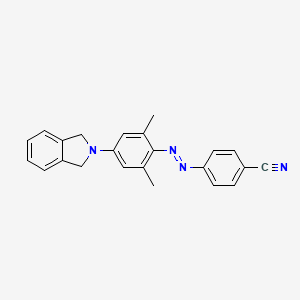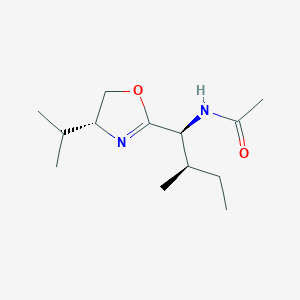![molecular formula C13H7NO4S B15074318 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one is a heterocyclic compound that combines a nitrofuran moiety with a benzo[b]thiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with benzo[b]thiophene-2(3H)-one. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its interactions with biological macromolecules are of interest for drug development and biochemical research.
作用机制
The mechanism of action of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The benzo[b]thiophene core may also interact with specific enzymes or receptors, modulating their activity .
相似化合物的比较
Similar Compounds
5-Nitrofuran-2-carbaldehyde: Shares the nitrofuran moiety but lacks the benzo[b]thiophene core.
Benzo[b]thiophene-2(3H)-one: Contains the benzo[b]thiophene core but lacks the nitrofuran moiety.
Nitrofurantoin: A well-known antibacterial agent with a nitrofuran moiety but a different core structure.
Uniqueness
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one is unique due to the combination of the nitrofuran and benzo[b]thiophene moieties. This combination imparts distinct electronic and chemical properties, making it a versatile compound for various applications .
属性
分子式 |
C13H7NO4S |
|---|---|
分子量 |
273.27 g/mol |
IUPAC 名称 |
(3Z)-3-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-2-one |
InChI |
InChI=1S/C13H7NO4S/c15-13-10(9-3-1-2-4-11(9)19-13)7-8-5-6-12(18-8)14(16)17/h1-7H/b10-7- |
InChI 键 |
MTZOAFSRTLAIPJ-YFHOEESVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)S2 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


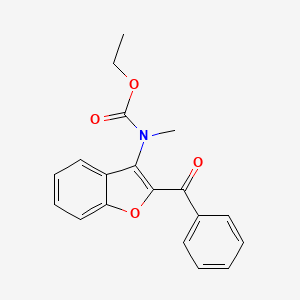
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
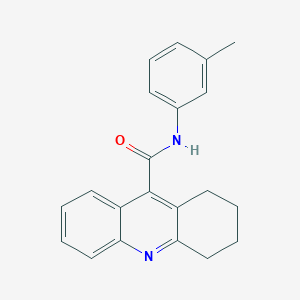
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
